molecular formula C26H26N2O6S B2874225 2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide CAS No. 863452-48-6

2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide

Cat. No.: B2874225
CAS No.: 863452-48-6
M. Wt: 494.56
InChI Key: IUPLNWIYSJKBNK-UHFFFAOYSA-N
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Description

2-(2-(3,4-Dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide is a complex synthetic compound designed for advanced chemical and pharmaceutical research. This molecule features a 1,4-thiazepinone core with a sulfone (1,1-dioxide) group and an acetamide side chain, which may influence its electronic properties and biomolecular interactions. Its structural complexity suggests potential as a key intermediate in organic synthesis or as a candidate for screening in drug discovery programs, particularly in areas where related benzodiazepine-like structures have shown activity. Researchers can utilize this compound in the development of novel small-molecule libraries, as a building block for heterocyclic chemistry, and in mechanistic studies to explore enzyme inhibition or receptor binding. This product is intended for laboratory research by qualified professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use. Please refer to the product's Certificate of Analysis for specific data on purity, identity, and other quality control measures.

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-1,1,4-trioxo-2,3-dihydro-1λ6,5-benzothiazepin-5-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O6S/c1-17-7-6-8-19(13-17)27-25(29)16-28-20-9-4-5-10-23(20)35(31,32)24(15-26(28)30)18-11-12-21(33-2)22(14-18)34-3/h4-14,24H,15-16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPLNWIYSJKBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)CC(S(=O)(=O)C3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Core Structure Key Substituents Pharmacological Relevance
Target Compound Benzothiazepine (1,1-dioxido) 3,4-Dimethoxyphenyl; N-(m-tolyl)acetamide Hypothesized CNS/antimicrobial activity
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide Benzothiazine Acetamide at position 4; no sulfone group Antimicrobial lead compound
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide Thiadiazole-triazine hybrid Trichloroethyl group; thiadiazole linkage Intermediate in antitumor/antiviral synthesis
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-cephalosporin derivatives Cephalosporin β-lactam Tetrazole-acetamide side chain Antibacterial (broad-spectrum)

Key Findings from Comparative Studies

In contrast, the tetrazole-acetamide in cephalosporins (e.g., ) improves water solubility and β-lactamase resistance .

Synthetic Complexity: The target compound’s synthesis requires precise oxidation to stabilize the sulfone group, unlike the non-sulfonated benzothiazine derivatives in , which are synthesized via direct cyclization . Thiadiazole-triazine hybrids () involve multi-step regioselective reactions, highlighting the target compound’s relative synthetic accessibility .

Structural Stability :

  • X-ray crystallography of N-{2,2,2-trichloro...acetamide () reveals a planar thiadiazole ring with dihedral angles of 2.5°–5.8°, whereas benzothiazepines exhibit greater conformational flexibility (dihedral angles up to 15°) due to the seven-membered ring .

Receptor Binding Potential: The N-(m-tolyl)acetamide group in the target compound may mimic tyrosine kinase inhibitors (e.g., gefitinib) by engaging in hydrophobic and hydrogen-bond interactions, unlike the polar thiadiazole derivatives in .

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